molecular formula C20H19ClN4O3S B2829336 N-(3-chloranyl-4-methyl-phenyl)-2-[[6-[(4-methoxyphenyl)methyl]-5-oxidanylidene-2H-1,2,4-triazin-3-yl]sulfanyl]ethanamide CAS No. 898618-96-7

N-(3-chloranyl-4-methyl-phenyl)-2-[[6-[(4-methoxyphenyl)methyl]-5-oxidanylidene-2H-1,2,4-triazin-3-yl]sulfanyl]ethanamide

Cat. No. B2829336
M. Wt: 430.91
InChI Key: VFRJJOBLTORQFX-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It would include the starting materials, the reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves examining the arrangement of atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It would include the reactants, products, reaction conditions, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This would include properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. The compound’s chemical properties would describe its behavior in chemical reactions.


Scientific Research Applications

Synthesis and Reactivity

  • Research has demonstrated methodologies for synthesizing α,β-unsaturated N-methoxy-N-methylamide compounds through the homologation of alkyl halides, indicating a broader applicability in synthetic organic chemistry for constructing complex molecules (Beney, Boumendjel, & Mariotte, 1998).
  • The behavior of triazoles with thioesters has been studied, producing β-sulfanyl enamides, which suggests a method for inserting enamine moieties into the sulfur-carbonyl bond, relevant for designing compounds with specific functionalities (Miura, Fujimoto, Funakoshi, & Murakami, 2015).

Chemical Modification and Characterization

  • The structural study of nimesulidetriazole derivatives using X-ray powder diffraction reveals the effect of substitution on supramolecular assembly, providing insights into how structural modifications impact the physical properties and potential applications of these compounds (Dey et al., 2015).
  • Syntheses and herbicidal activities of novel triazolinone derivatives highlight the role of structural elements in determining biological activity, emphasizing the potential of chemical synthesis in developing new agrochemicals (Luo et al., 2008).

Applications in Material Science

  • The synthesis and characterization of aromatic polyamides containing S-triazine rings in the main chain for potential use in material science, due to their thermal stability and solubility properties, showcase the utility of incorporating triazine units into polymers (Sagar et al., 1997).

Biological Activities and Applications

  • The clubbed quinazolinone and 4-thiazolidinone compounds as potential antimicrobial agents demonstrate the integration of different pharmacophores to enhance biological activity, suggesting a strategy for the development of new antimicrobials (Desai, Dodiya, & Shihora, 2011).

Safety And Hazards

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Future Directions

This would involve discussing potential areas of future research involving the compound. This could include new synthetic routes, potential applications, or further studies into its properties.


properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3S/c1-12-3-6-14(10-16(12)21)22-18(26)11-29-20-23-19(27)17(24-25-20)9-13-4-7-15(28-2)8-5-13/h3-8,10H,9,11H2,1-2H3,(H,22,26)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRJJOBLTORQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloranyl-4-methyl-phenyl)-2-[[6-[(4-methoxyphenyl)methyl]-5-oxidanylidene-2H-1,2,4-triazin-3-yl]sulfanyl]ethanamide

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